Conformational Rigidity and Ring Strain
The 3-azabicyclo[4.1.0]heptan-4-one scaffold exhibits a unique, slightly distorted boat conformation for its six-membered piperidinone ring, as determined by X-ray crystallography, which is not present in flexible monocyclic lactams like 2-piperidone. This conformational restriction is quantified by endocyclic torsion angles ranging from -50(1)° to 57(1)° and cyclopropane C-C bond lengths of 1.511(3) to 1.521(3) Å [1]. The presence of the fused cyclopropane ring imparts significant ring strain, a property that can be exploited for selective reactivity and for locking pharmacophores into a specific bioactive conformation [1].
| Evidence Dimension | Conformational Restriction and Ring Geometry |
|---|---|
| Target Compound Data | Piperidinone ring torsion angles: -50(1)°, 57(1)°, -7(1)°, -47(1)°, 48(1)°, 0(1)°. Cyclopropane bond lengths: 1.520(3) Å, 1.511(3) Å, 1.521(3) Å. |
| Comparator Or Baseline | Flexible monocyclic lactams (e.g., 2-piperidone) lack this defined, rigid conformation. |
| Quantified Difference | A highly defined, conformationally restricted bicyclic system versus a flexible, conformationally dynamic monocyclic ring. |
| Conditions | Single-crystal X-ray diffraction analysis of a 3-azabicyclo[4.1.0]heptan-4-one derivative (1,6,7,7-tetrachloro-5-methyl-2-phenyl-) at 291 K. |
Why This Matters
The defined, rigid conformation enables predictable spatial presentation of functional groups, a critical feature for structure-based drug design where binding pocket complementarity is paramount.
- [1] Tinant, B., Declercq, J. P., Rouchy, P., & Guillot, N. 1,6,7,7-Tetrachloro-5-methyl-2-phenyl-3-azabicyclo[4.1.0]heptan-4-one. Acta Crystallographica Section C, 1991, 47(9), 2002-2003. View Source
